N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide
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Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group attached to a methylphenyl ring, and a phenylacetamide moiety. Its molecular formula is C19H24N2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide typically involves the reaction of 4-(diethylamino)-2-methylbenzoic acid with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or acetonitrile, and catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(diethylamino)phenylacetamide: Shares a similar structure but lacks the methyl group on the phenyl ring.
N-(4-dimethylamino)phenylacetamide: Contains a dimethylamino group instead of a diethylamino group.
N-(4-methylphenyl)-2-phenylacetamide: Lacks the diethylamino group.
Uniqueness: N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide is unique due to the presence of both the diethylamino and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-4-21(5-2)17-11-12-18(15(3)13-17)20-19(22)14-16-9-7-6-8-10-16/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHLUNZMJZUHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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